5-Methoxyquinoline-3-carboxylic acid
Overview
Description
5-Methoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 and is a solid at room temperature . The IUPAC name for this compound is 5-methoxy-3-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a methoxy group at the 5th position and a carboxylic acid group at the 3rd position . The InChI code for this compound is 1S/C11H9NO3/c1-15-10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) .
Chemical Reactions Analysis
Quinoline derivatives, such as this compound, exhibit similar reactions to pyridine and benzene and can participate in both electrophilic and nucleophilic substitution reactions . They can also form salts with acids .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 203.2 . The compound has a composition of C (65.02%), H (4.46%), N (6.89%), O (23.62%) .
Scientific Research Applications
Fluorescent Labeling and Analysis
A novel fluorophore derived from 5-methoxyindole-3-acetic acid, with strong fluorescence in a wide pH range, was developed for biomedical analysis. This compound exhibits strong fluorescence with a large Stokes' shift in aqueous media, making it highly stable against light and heat. It has been applied as a fluorescent labeling reagent, demonstrating the potential for high-sensitivity detection in analytical chemistry (Hirano et al., 2004).
Pharmaceutical Development
The tripeptidic inhibitor BMS-605339 incorporates a cyclopropylacylsulfonamide moiety, derived from optimization involving quinoline derivatives, showing antiviral activity in hepatitis C virus-infected patients. This highlights the role of quinoline derivatives in the development of potent pharmaceutical agents (Scola et al., 2014).
Corrosion Inhibition
Quinazoline Schiff base compounds, including those derived from quinoline derivatives, demonstrated significant corrosion inhibition for mild steel in hydrochloric acid solution. This suggests the potential of quinoline-based compounds in protecting metals against corrosion, which is crucial in industrial applications (Khan et al., 2017).
Chemosensing
A study on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 revealed its selective response to Cd2+ ions over other tested metal ions via a large increase in fluorescence. This compound could be useful in measuring cadmium concentrations in waste effluent streams and food products, showcasing the environmental and food safety applications of quinoline derivatives (Prodi et al., 2001).
Antituberculosis Activity
The synthesis and antituberculosis activity study of 2-R-3-oxomorpholino-[5,6-c]-6-R'-quinolin-5-ones show the potential of quinoline derivatives in treating tuberculosis, indicating their importance in developing new antibacterial agents (Taran et al., 2000).
Safety and Hazards
Future Directions
While specific future directions for 5-Methoxyquinoline-3-carboxylic acid were not found in the search results, quinoline derivatives have been the focus of recent research due to their versatile applications in industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there is ongoing research into the synthesis of bioactive derivatives .
properties
IUPAC Name |
5-methoxyquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTWNFKXMYNHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631113 | |
Record name | 5-Methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1361091-98-6 | |
Record name | 5-Methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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